

Spectroscopic Data for 4-Hydroxy-6-methylquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxy-6-methylquinoline

Cat. No.: B1583873

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxy-6-methylquinoline**, a quinoline derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and field-proven insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound.

Introduction: The Significance of 4-Hydroxy-6-methylquinoline

Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their broad spectrum of biological activities and diverse applications. **4-Hydroxy-6-methylquinoline**, in particular, serves as a crucial scaffold in the synthesis of novel therapeutic agents. The strategic placement of the hydroxyl and methyl groups on the quinoline core significantly influences its electronic properties and biological interactions, making a thorough spectroscopic characterization essential for its application and further development.

The tautomeric nature of 4-hydroxyquinolines, existing in equilibrium between the enol (4-hydroxyquinoline) and keto (quinolin-4-one) forms, adds a layer of complexity to their spectroscopic analysis. Understanding this equilibrium is paramount for interpreting the data accurately.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For **4-Hydroxy-6-methylquinoline**, both ^1H and ^{13}C NMR provide invaluable information about its molecular framework.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **4-Hydroxy-6-methylquinoline** in DMSO-d_6 typically exhibits a set of well-resolved signals corresponding to the aromatic protons, the methyl group, and the exchangeable hydroxyl proton.

Table 1: ^1H NMR Spectroscopic Data for **4-Hydroxy-6-methylquinoline** in DMSO-d_6 (400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
11.7	br s	1H	-OH
7.87	s	1H	H-5
7.84	dd, $J = 5.9, 7.3\text{Hz}$	1H	H-8
7.41-7.49	m	2H	H-2, H-7
5.99	dd, $J = 1.2, 7.3\text{Hz}$	1H	H-3
2.40	s	3H	$-\text{CH}_3$

Note: Data sourced from ChemicalBook[1].

Interpretation and Experimental Causality:

- Solvent Choice: DMSO-d_6 is a common choice for quinoline derivatives due to its excellent dissolving power and its ability to slow down the exchange rate of labile protons (like -OH), often allowing for their observation in the spectrum. The broad singlet at 11.7 ppm is characteristic of a hydroxyl proton involved in hydrogen bonding, a key feature of the quinolin-4-one tautomer.

- **Aromatic Region:** The signals in the aromatic region (7.41-7.87 ppm) are consistent with the substituted quinoline ring system. The singlet at 7.87 ppm is assigned to H-5, which is deshielded by the adjacent nitrogen atom and lacks ortho-coupling partners. The complex multiplet between 7.41-7.49 ppm arises from the overlapping signals of H-2 and H-7. The doublet of doublets at 7.84 ppm corresponds to H-8, showing coupling to neighboring protons.
- **Vinyl Proton:** The downfield signal at 5.99 ppm is assigned to the vinyl proton H-3 of the quinolin-4-one tautomer. Its multiplicity (dd) indicates coupling to both H-2 and the nitrogen atom.
- **Methyl Group:** The singlet at 2.40 ppm with an integration of 3H is unambiguously assigned to the methyl group at the C-6 position.

Experimental Protocol: ^1H NMR Acquisition

- **Sample Preparation:** Dissolve 5-10 mg of **4-Hydroxy-6-methylquinoline** in approximately 0.7 mL of high-purity DMSO-d₆. Ensure the sample is fully dissolved, using gentle vortexing if necessary.
- **Instrument Setup:**
 - Use a standard 5 mm NMR tube.
 - Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of DMSO-d₆.
 - Shim the magnetic field to achieve optimal resolution.
- **Acquisition Parameters:**
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
 - Use a standard 90° pulse angle.
 - Set the acquisition time to at least 2 seconds.

- Employ a relaxation delay of 2-5 seconds to ensure accurate integration.
- Acquire a sufficient number of scans (typically 16 or 32) to obtain a good signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Phase the spectrum correctly.
 - Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) as a reference.
 - Integrate all signals.

¹³C NMR Spectroscopy

Obtaining a definitive experimental ¹³C NMR spectrum for **4-Hydroxy-6-methylquinoline** can be challenging. However, based on data from analogous quinolone derivatives and computational predictions, the expected chemical shifts can be reliably estimated.

Table 2: Predicted ¹³C NMR Chemical Shifts for **4-Hydroxy-6-methylquinoline**

Chemical Shift (δ) ppm	Assignment
~178	C-4
~145	C-8a
~138	C-6
~132	C-8
~125	C-4a
~123	C-5
~118	C-7
~115	C-2
~109	C-3
~21	-CH ₃

Note: These are predicted values based on the analysis of similar quinoline structures. Experimental verification is recommended.

Interpretation and Field Insights:

- **Carbonyl Carbon:** The most downfield signal, expected around 178 ppm, is characteristic of the C-4 carbon in the quinolin-4-one tautomer, confirming the predominance of this form in solution.
- **Aromatic Carbons:** The aromatic carbons of the quinoline ring are expected to resonate in the range of 115-145 ppm. The carbon bearing the methyl group (C-6) and the carbon adjacent to the nitrogen in the carbocyclic ring (C-8a) are typically found at the lower field end of this range.
- **Vinyl Carbons:** The C-2 and C-3 carbons of the heterocyclic ring are expected at higher field strengths compared to the other aromatic carbons.
- **Methyl Carbon:** The methyl carbon will give a characteristic signal at a high field, typically around 21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For **4-Hydroxy-6-methylquinoline**, the IR spectrum is expected to show characteristic absorptions for the O-H, N-H, C=O, C=C, and C-H bonds.

Table 3: Expected Characteristic IR Absorptions for **4-Hydroxy-6-methylquinoline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	O-H and N-H stretching (hydrogen-bonded)
3100-3000	Medium	Aromatic C-H stretching
2950-2850	Medium	Aliphatic C-H stretching (-CH ₃)
~1660	Strong	C=O stretching (amide I band of quinolin-4-one)
1620-1580	Medium-Strong	C=C stretching (aromatic ring)
~1500	Medium	C=C stretching (aromatic ring)

Interpretation and Expert Analysis:

- The presence of a broad absorption band in the 3400-3200 cm⁻¹ region is a strong indication of the presence of both O-H and N-H groups involved in intermolecular hydrogen bonding, which is consistent with the quinolin-4-one tautomer in the solid state.
- The strong absorption around 1660 cm⁻¹ is a key diagnostic peak for the carbonyl group of the quinolin-4-one form.
- The multiple bands in the 1620-1500 cm⁻¹ region are characteristic of the C=C stretching vibrations within the quinoline ring system.
- The absorptions in the 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ regions correspond to the aromatic and aliphatic C-H stretching vibrations, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Table 4: Mass Spectrometry Data for **4-Hydroxy-6-methylquinoline**

m/z	Interpretation
159	$[M]^+$, Molecular Ion

Note: Data sourced from ChemicalBook[1].

Fragmentation Pattern and Mechanistic Insights:

The fragmentation of 4-hydroxyquinolines upon electron ionization typically proceeds through characteristic pathways. For **4-Hydroxy-6-methylquinoline**, the following fragmentation is expected:

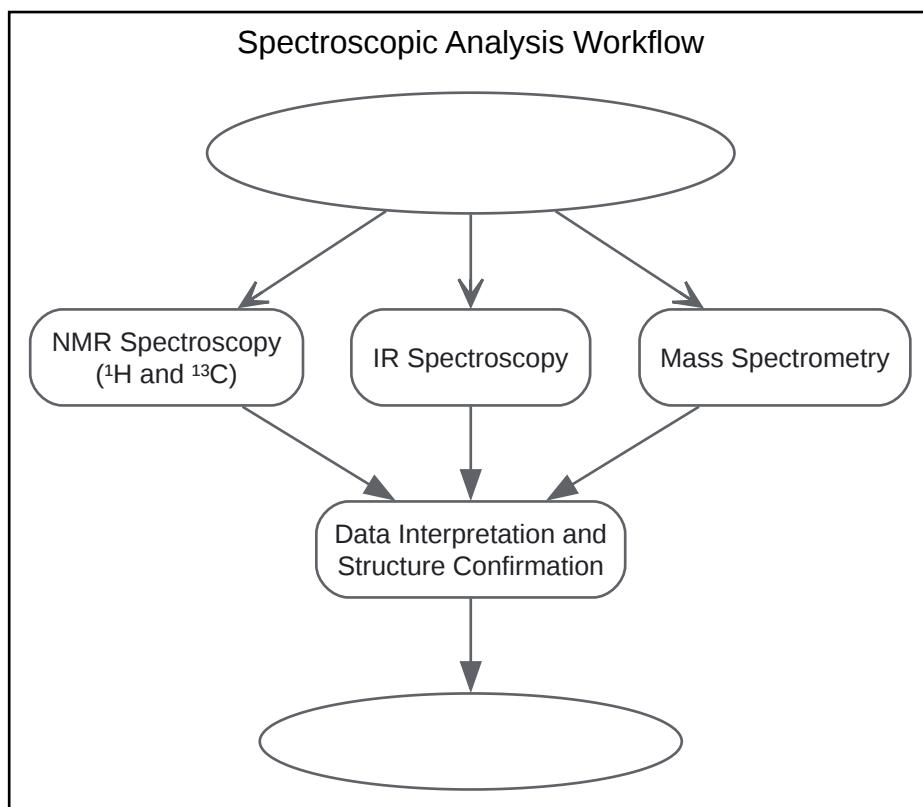
- Loss of CO: A primary fragmentation pathway for quinolones is the loss of a neutral carbon monoxide (CO) molecule from the molecular ion, leading to a fragment ion at m/z 131. This is a common fragmentation for cyclic ketones and lactams.
- Loss of HCN: Subsequent fragmentation of the quinoline ring can involve the loss of hydrogen cyanide (HCN), a characteristic fragmentation for nitrogen-containing heterocyclic compounds.

Experimental Protocol: Mass Spectrometry Analysis

A robust protocol for the analysis of quinoline derivatives by mass spectrometry is crucial for obtaining reliable data.

- Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for complex mixtures.
- Ionization Method:

- Electron Ionization (EI): Suitable for GC-MS, provides detailed fragmentation patterns.
- Electrospray Ionization (ESI): Ideal for LC-MS, typically results in a prominent protonated molecule $[M+H]^+$, which is then subjected to tandem mass spectrometry (MS/MS) for fragmentation analysis.
- Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended for accurate mass measurements, which can confirm the elemental composition of the parent and fragment ions.


Synthesis of 4-Hydroxy-6-methylquinoline: The Conrad-Limpach-Knorr Reaction

A common and effective method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach-Knorr reaction. This involves the condensation of an aniline with a β -ketoester, followed by cyclization at high temperatures. For **4-Hydroxy-6-methylquinoline**, the synthesis would typically involve the reaction of p-toluidine with diethyl malonate. Understanding the synthetic route provides context for potential impurities and side products that might be observed in the spectroscopic analysis.

Visualization of Key Concepts

To aid in the understanding of the spectroscopic data and experimental workflows, the following diagrams are provided.

Molecular Structure and Atom Numbering

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Data for 4-Hydroxy-6-methylquinoline: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583873#spectroscopic-data-for-4-hydroxy-6-methylquinoline-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com